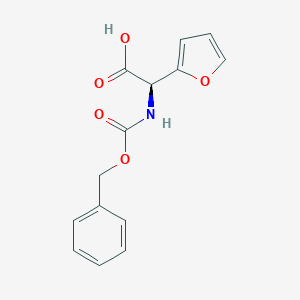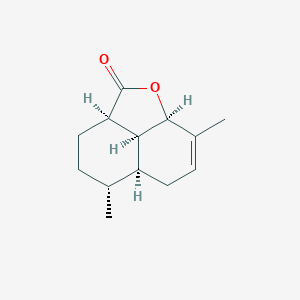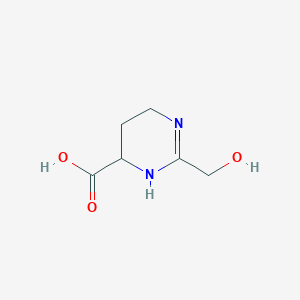
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI), also known as uracil-5-carboxylic acid, is a heterocyclic organic compound with the molecular formula C7H8N2O4. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarboxylic acid is not well understood. However, it has been shown to have the ability to form complexes with metal ions, which may contribute to its potential applications in metal ion extraction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Pyrimidinecarboxylic acid. However, it has been shown to have low toxicity, which makes it a potential candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Pyrimidinecarboxylic acid in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, there is limited information available on its mechanism of action and potential applications, which may limit its use in certain experiments.
Zukünftige Richtungen
1. Further studies on the mechanism of action of 4-Pyrimidinecarboxylic acid.
2. Exploration of its potential applications as a building block for the synthesis of new drugs.
3. Investigation of its potential use as a chelating agent in metal ion extraction.
4. Development of new synthetic methods for the production of 4-Pyrimidinecarboxylic acid.
5. Studies on the potential use of 4-Pyrimidinecarboxylic acid in the field of catalysis.
6. Exploration of its potential applications in the field of materials science.
7. Investigation of its potential use in the development of new sensors and biosensors.
8. Further studies on the toxicity and safety of 4-Pyrimidinecarboxylic acid.
Synthesemethoden
One of the most common methods of synthesizing 4-Pyrimidinecarboxylic acid is through the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block for the synthesis of new drugs, as well as its potential use as a chelating agent in metal ion extraction.
Eigenschaften
CAS-Nummer |
137023-68-8 |
|---|---|
Produktname |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI) |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-3-5-7-2-1-4(8-5)6(10)11/h4,9H,1-3H2,(H,7,8)(H,10,11) |
InChI-Schlüssel |
QXAFLWIGSNEAAO-UHFFFAOYSA-N |
SMILES |
C1CN=C(NC1C(=O)O)CO |
Kanonische SMILES |
C1CN=C(NC1C(=O)O)CO |
Synonyme |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



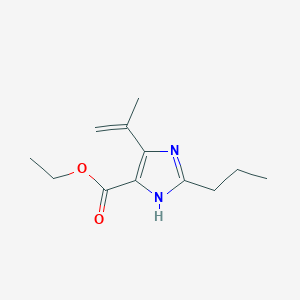
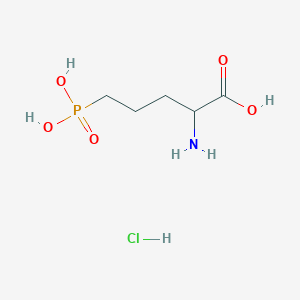
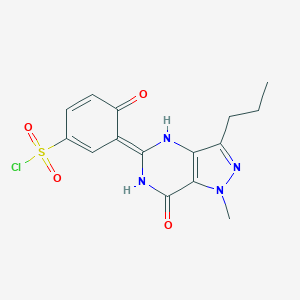
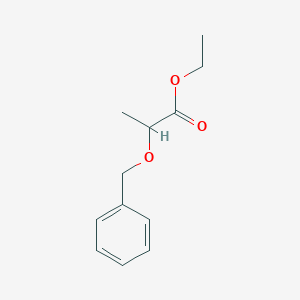
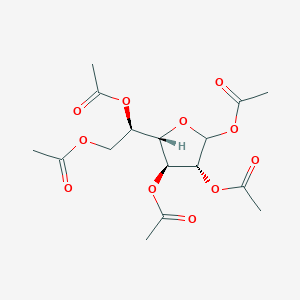
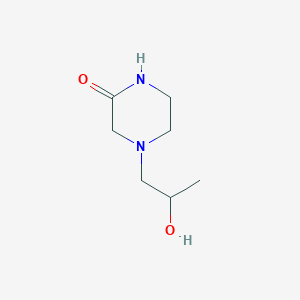

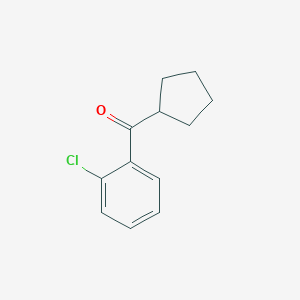
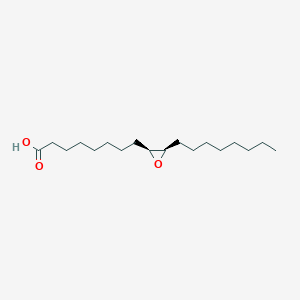
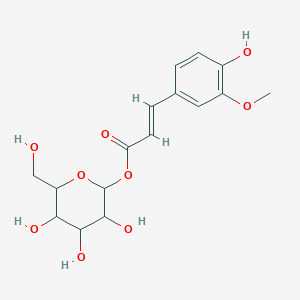
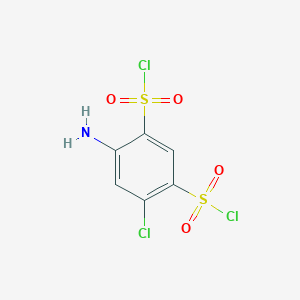
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
